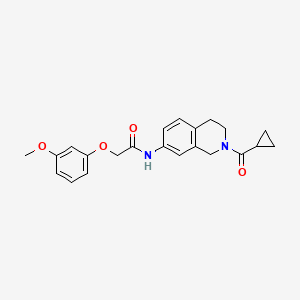

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide

Description

The compound N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic small molecule featuring:

- A tetrahydroisoquinoline core, a scaffold associated with central nervous system (CNS) activity and kinase modulation.

- A cyclopropanecarbonyl group at position 2, which may enhance metabolic stability and influence steric interactions with biological targets.

- A 3-methoxyphenoxyacetamide side chain, likely contributing to solubility and receptor-binding specificity.

The cyclopropane group and tetrahydroisoquinoline backbone are common in bioactive molecules, such as opioid receptor modulators and anticancer agents.

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-19-3-2-4-20(12-19)28-14-21(25)23-18-8-7-15-9-10-24(13-17(15)11-18)22(26)16-5-6-16/h2-4,7-8,11-12,16H,5-6,9-10,13-14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDCJPDUVPWREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

Synthesis of Tetrahydroisoquinoline: This can be synthesized through Pictet-Spengler reactions involving an aldehyde and an amine.

Coupling Reactions: The final step involves coupling the cyclopropane and tetrahydroisoquinoline intermediates with the methoxyphenoxy acetamide using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming phenolic derivatives.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring may undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving Friedel-Crafts alkylation or acylation.

Major Products

The major products of these reactions would depend on the specific conditions used but could include hydroxylated, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest in studies of reaction mechanisms and synthetic methodologies.

Biology

In biological research, the compound could be investigated for its potential pharmacological properties. The presence of the tetrahydroisoquinoline moiety suggests that it may interact with neurotransmitter systems, making it a candidate for studies on neurological disorders.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, the compound could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Compound 1: N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ()

Structural Features :

- Thiazolidinone ring: Known for antimicrobial and anti-inflammatory properties.

- Coumarin derivative (4-methyl-2-oxo-2H-chromen-7-yloxy) : Imparts anticoagulant or fluorescent properties.

- Acetamide linker : Enhances hydrogen-bonding capacity.

Comparison :

- Bioactivity: The thiazolidinone-coumarin hybrid in Compound 1 likely targets enzymes like cyclooxygenase or thrombin, whereas the tetrahydroisoquinoline in the target compound may interact with CNS receptors or kinases.

- Synthesis : Compound 1 is synthesized via reflux with mercaptoacetic acid and ZnCl₂, a method prone to generating impurities requiring extensive purification . The target compound’s synthesis (unreported in evidence) may involve different catalysts or coupling agents.

- Solubility: The coumarin moiety in Compound 1 improves hydrophobicity, whereas the 3-methoxyphenoxy group in the target compound may enhance aqueous solubility.

Compound 2: 2-Cyano-N-[(methylamino)carbonyl]acetamide ()

Structural Features :

- Cyano group: Increases electrophilicity and reactivity.

- Simpler backbone (C₅H₇N₃O₂) : Lower molecular weight compared to the target compound.

Comparison :

- Toxicity : Compound 2 lacks thorough toxicological data, contrasting with the target compound’s undefined safety profile .

- Applications: Compound 2’s cyano group suggests utility as a synthetic intermediate, whereas the target compound’s complexity implies direct therapeutic use.

- Pharmacokinetics : The smaller size of Compound 2 may favor rapid clearance, while the target compound’s bulkier structure could prolong half-life.

Comparative Data Table

Key Research Findings

Structural Determinants of Activity: The tetrahydroisoquinoline scaffold in the target compound may offer superior blood-brain barrier penetration compared to Compound 1’s coumarin system. Compound 2’s cyano group introduces reactivity risks (e.g., metabolic cyanide release) absent in the target compound .

Synthetic Challenges :

- Compound 1’s synthesis requires harsh conditions (reflux, ZnCl₂), whereas the target compound’s preparation might employ milder coupling reagents for amide bond formation.

Gaps in Knowledge: No direct comparative pharmacological or toxicity studies exist between the target compound and its analogs. The target compound’s metabolic stability and selectivity remain uncharacterized.

Biological Activity

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its effects on various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 384.43 g/mol. The compound features a cyclopropanecarbonyl group attached to a tetrahydroisoquinoline structure, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 384.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | 955534-31-3 |

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing tetrahydroisoquinoline structures have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation effectively.

A study evaluated the cytotoxic activity of several derivatives against human cancer cell lines such as RKO (colorectal), A-549 (lung), MCF-7 (breast), and HeLa (cervical). The results indicated that compounds with cyclopropane moieties exhibited IC50 values ranging from 49.79 µM to 113.70 µM against these cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| A-549 | 78.72 |

| MCF-7 | 49.79 |

Antimicrobial Activity

Compounds similar to this compound have also shown antimicrobial properties. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymes.

In studies focusing on antimicrobial efficacy, derivatives were tested against various bacterial strains and fungi. Results demonstrated promising inhibition zones comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Induces apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Action : Disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anti-inflammatory Properties : Reduces the production of pro-inflammatory cytokines in immune cells.

Case Studies

Case Study 1 : A recent investigation into the anticancer effects of tetrahydroisoquinoline derivatives showed that treatment with these compounds resulted in significant apoptosis in RKO cells as evidenced by increased sub-G1 phase populations in flow cytometry analyses .

Case Study 2 : Another study assessed the anti-inflammatory potential of similar compounds by measuring cytokine levels in RAW264.7 macrophages treated with the compound. Results indicated a marked decrease in TNF-alpha and IL-6 levels post-treatment .

Q & A

Q. What are the optimal synthetic routes for N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclopropanecarbonyl group introduction to the tetrahydroisoquinoline core and coupling with the 3-methoxyphenoxyacetamide moiety. Key steps include:

- Acylation : Reacting tetrahydroisoquinoline with cyclopropanecarbonyl chloride under reflux in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .

- Amide Coupling : Using carbodiimide-based reagents (e.g., EDCI/HOBt) to link the acetamide group to the tetrahydroisoquinoline intermediate. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) are critical to minimize side reactions .

- Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution ensures >95% purity .

- Yield Optimization : Reaction monitoring via Thin-Layer Chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine) can enhance yields to 70–80% .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : and NMR to verify the presence of the cyclopropane ring (δ 1.2–1.8 ppm for cyclopropane protons) and methoxyphenoxy group (δ 3.8 ppm for -OCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for CHNO: 421.18 g/mol) .

- HPLC-PDA : Purity assessment and detection of by-products (e.g., unreacted starting materials) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., DCM). The compound’s acetamide and methoxyphenoxy groups suggest moderate solubility in DMSO (>10 mg/mL) but limited solubility in aqueous buffers (<1 mg/mL) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Use HPLC to monitor degradation products (e.g., hydrolysis of the cyclopropane carbonyl group under acidic conditions) .

Advanced Research Questions

Q. How does structural modification (e.g., replacing the cyclopropanecarbonyl group with other acyl groups) affect biological activity?

- Methodological Answer : Perform Structure-Activity Relationship (SAR) studies:

- Analog Synthesis : Replace cyclopropanecarbonyl with thiophene-2-carbonyl (as in ) or ethylsulfonyl groups ().

- Biological Assays : Compare in vitro activity (e.g., IC in enzyme inhibition assays) across analogs. For example, cyclopropane-containing analogs may exhibit enhanced blood-brain barrier penetration due to lipophilicity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like serotonin receptors, correlating with experimental data .

Q. What strategies can resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Address discrepancies using:

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify rapid metabolism (e.g., CYP450-mediated oxidation of the methoxyphenoxy group) .

- Prodrug Design : Modify labile groups (e.g., esterify the acetamide) to improve bioavailability .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ) and quantify accumulation in target tissues (e.g., brain) versus plasma .

Q. How can computational methods predict off-target interactions of this compound?

- Methodological Answer :

- Pharmacophore Modeling : Map key pharmacophoric features (e.g., hydrogen bond acceptors from the acetamide, hydrophobic regions from cyclopropane) to screen for off-targets in databases like ChEMBL .

- Machine Learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks .

- Experimental Validation : Use high-throughput screening (HTS) against panels of GPCRs, kinases, and ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.